molecular formula C8H19ClN2O2 B1520748 tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride CAS No. 202207-78-1

tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride

Cat. No.: B1520748
CAS No.: 202207-78-1
M. Wt: 210.7 g/mol
InChI Key: FMNBLKIKMSKZGU-UHFFFAOYSA-N
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Description

Tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride: is a chemical compound with the molecular formula C8H18N2O2Cl and a molecular weight of 209.7 g/mol. It is a derivative of ethylenediamine, where one of the amino groups is protected by a tert-butyl carbamate group, and the other is methylated. This compound is commonly used in organic synthesis and biochemical research due to its ability to protect amino groups during chemical reactions.

Synthetic Routes and Reaction Conditions:

  • Protection of Ethylenediamine: The synthesis typically starts with ethylenediamine, which is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form tert-butyl N-(2-aminoethyl)carbamate.

  • Methylation: The resulting compound is then methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to yield tert-butyl (2-aminoethyl)(methyl)carbamate.

  • Hydrochloride Formation: The final step involves the addition of hydrochloric acid (HCl) to form the hydrochloride salt of the compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized reaction vessels and continuous flow systems to ensure consistent product quality and yield.

Types of Reactions:

  • Deprotection: The tert-butyl carbamate group can be removed using strong acids or bases, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine.

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the amino group can be alkylated or acylated using various reagents.

  • Reduction and Oxidation: Although less common, the compound can be subjected to reduction or oxidation reactions under specific conditions.

Common Reagents and Conditions:

  • Deprotection: TFA, HCl, or other strong acids.

  • Substitution Reactions: Alkyl halides, acyl chlorides, and bases like TEA.

  • Reduction and Oxidation: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed:

  • Deprotection: Free ethylenediamine or its derivatives.

  • Substitution Reactions: Alkylated or acylated derivatives of the compound.

  • Reduction and Oxidation: Reduced or oxidized forms of the compound.

Scientific Research Applications

Chemistry: Tert-butyl (2-aminoethyl)(methyl)carbamate hydrochloride is widely used in organic synthesis as a protecting group for amines, allowing chemists to perform reactions on other parts of the molecule without affecting the amine group. Biology: In biochemical research, it is used to protect amino groups in peptides and proteins during synthesis and modification. Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require amine protection. Industry: It is employed in the production of various chemicals and materials that require precise control over amine functionality.

Mechanism of Action

The compound exerts its effects primarily through the protection of amino groups. The tert-butyl carbamate group acts as a protecting group, preventing the amine from reacting with other reagents during chemical reactions. This allows for selective reactions to occur on other parts of the molecule. The mechanism involves the formation of a stable carbamate bond, which can be selectively removed under specific conditions.

Molecular Targets and Pathways Involved:

  • Amino Groups: The primary target is the amino group, which is protected by the tert-butyl carbamate group.

  • Chemical Reactions: The compound is involved in various chemical reactions, including deprotection, substitution, and reduction/oxidation reactions.

Comparison with Similar Compounds

  • N-Boc-ethylenediamine: Similar to tert-butyl (2-aminoethyl)(methyl)carbamate hydrochloride, but without the methyl group.

  • N-Boc-2-aminoethanol: Another derivative of ethylenediamine with a different protecting group.

  • N-Boc-2-aminopropanol: Similar structure but with a propyl group instead of ethyl.

Uniqueness: this compound is unique in its combination of the tert-butyl carbamate protecting group and the methylated amine, which provides specific reactivity and stability that are not found in other similar compounds.

Properties

IUPAC Name

tert-butyl N-(2-aminoethyl)-N-methylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2.ClH/c1-8(2,3)12-7(11)10(4)6-5-9;/h5-6,9H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNBLKIKMSKZGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662485
Record name tert-Butyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202207-78-1
Record name tert-Butyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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